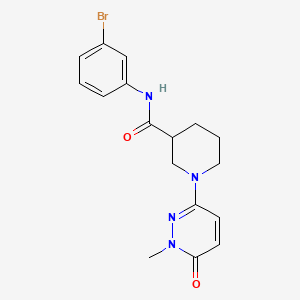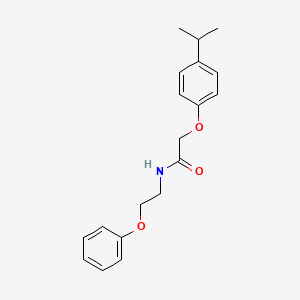
2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide" involves multi-step organic reactions. For instance, Sharma et al. (2018) reported the synthesis of a similar compound by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The final product was crystallized and characterized by spectroscopic techniques (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds exhibits intricate features, including the presence of intermolecular hydrogen bonds and specific crystal systems. Sharma et al. (2018) found that their synthesized compound crystallizes in the orthorhombic crystal system with specific space group parameters. The detailed structural analysis provided insights into the molecular interactions and stability of such compounds (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving "2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide" and its derivatives are complex and vary depending on the reactants and conditions. Yonghong Gao's work on a related compound discusses the optimization of reaction conditions to achieve high yields, highlighting the importance of temperature, reaction time, and mole ratio adjustments (Gao Yonghong, 2009).
Physical Properties Analysis
The physical properties of "2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide" derivatives, such as melting points, solubility, and crystalline form, are crucial for understanding their behavior in different environments. The study by Sharma et al. (2018) detailed the crystallographic parameters, providing a basis for understanding the physical characteristics of these compounds (Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with various chemicals, stability under different conditions, and potential for forming derivatives, are essential for the application of "2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide" in various fields. Research by Gao Yonghong (2009) and others offers insights into these properties through detailed studies on related compounds, demonstrating the compound's versatility and potential for modification (Gao Yonghong, 2009).
科学的研究の応用
Allosteric Modifiers of Hemoglobin
A study conducted by Randad, Mahran, Mehanna, and Abraham (1991) explored the design, synthesis, and testing of novel compounds related to 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide, which were found to decrease the oxygen affinity of human hemoglobin A. These compounds, including 2-[4-[[(3,5-dichloroanilino)carbonyl]-methyl]phenoxy]-2-methylpropionic acid and its 3,5-dimethyl derivative, showed potential as allosteric effectors of hemoglobin, suggesting applications in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Antioxidant Activity
Dinis, Maderia, and Almeida (1994) investigated the antioxidant properties of phenolic compounds, including structures related to 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide, in the context of inhibiting lipid peroxidation. Their findings revealed that these compounds possess varying degrees of antioxidant efficiencies, potentially providing a basis for exploring their use in mitigating oxidative stress-related conditions (Dinis, Maderia, & Almeida, 1994).
Adsorption and Environmental Remediation
Aksu and Kabasakal (2004) examined the adsorption of 2,4-dichlorophenoxy-acetic acid (a compound structurally related to 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide) onto granular activated carbon, highlighting its potential for environmental remediation, particularly in removing herbicide contaminants from aqueous solutions (Aksu & Kabasakal, 2004).
Synthesis and Molecular Docking Analysis
Sharma et al. (2018) conducted a study on the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, closely related to 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide. This research aimed at evaluating its potential as an anticancer drug, targeting the VEGFr receptor, which could open new avenues for cancer therapy applications (Sharma et al., 2018).
特性
IUPAC Name |
N-(2-phenoxyethyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-15(2)16-8-10-18(11-9-16)23-14-19(21)20-12-13-22-17-6-4-3-5-7-17/h3-11,15H,12-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBRUZJSVXYRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

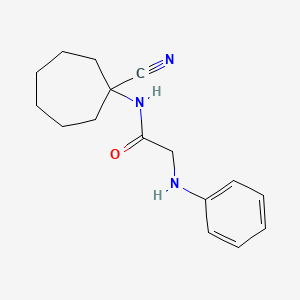
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)
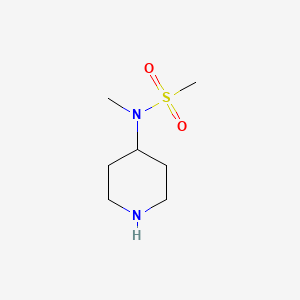
![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)

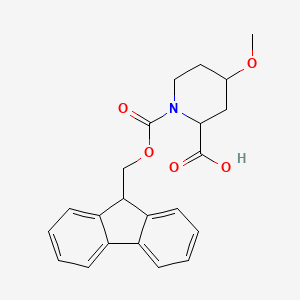

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)
![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)
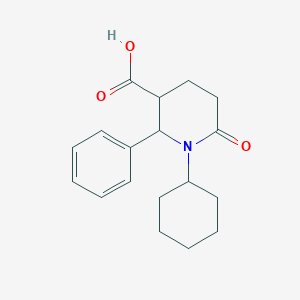
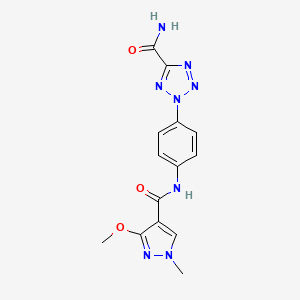
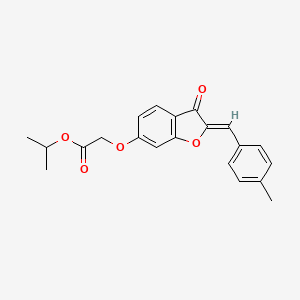
![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)
